molecular formula C30H25F4NO3 B11092574 4-[5,5-Dimethyl-3-oxo-2-(trifluoromethyl)-2,3,5,6-tetrahydropyrrolo[2,1-a]isoquinolin-2-yl]-2,6-dimethylphenyl 2-fluorobenzoate

4-[5,5-Dimethyl-3-oxo-2-(trifluoromethyl)-2,3,5,6-tetrahydropyrrolo[2,1-a]isoquinolin-2-yl]-2,6-dimethylphenyl 2-fluorobenzoate

Cat. No.: B11092574
M. Wt: 523.5 g/mol
InChI Key: SIMRGJPJROWKMZ-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule with the following IUPAC name : This compound is a complex organic molecule with the following IUPAC name: 4-(3-(4-cyano-3-(trifluoromethyl)phenyl)-5,5-dimethyl-4-oxo-2-thioxoimidazolidin-1-yl)-2-fluorobenzoic acid . Let’s break it down:

  • Core Structure : The compound contains a tetrahydropyrrolo[2,1-a]isoquinoline scaffold, which contributes to its unique properties.
  • Functional Groups : It has a cyano group, a trifluoromethyl group, and a fluorobenzoate moiety.
  • Molecular Weight : Approximately 451.4 g/mol.

Preparation Methods

Synthetic Routes:

  • Imidazolidinone Formation : The core tetrahydropyrrolo[2,1-a]isoquinoline ring can be synthesized via cyclization reactions involving appropriate precursors.
  • Functionalization : The cyano and trifluoromethyl groups are introduced through suitable synthetic steps.
  • Fluorination : The fluorobenzoate group is incorporated using fluorinating agents.

Industrial Production:

  • Large-scale production typically involves multistep synthesis, with optimization for yield and purity.

Chemical Reactions Analysis

  • Oxidation : The cyano group can undergo oxidation to form amides or carboxylic acids.
  • Reduction : Reduction of the ketone group yields the corresponding alcohol.
  • Substitution : The trifluoromethyl group can participate in nucleophilic substitution reactions.
  • Common Reagents : Examples include strong bases (for cyclization), reducing agents (e.g., LiAlH₄), and fluorinating agents (e.g., Selectfluor).
  • Major Products : These reactions yield derivatives with altered functional groups.

Scientific Research Applications

  • Medicinal Chemistry : Investigated as potential drug candidates due to its unique structure.
  • Biological Studies : Used as a probe to study biological pathways.
  • Materials Science : Explored for its optical and electronic properties.
  • Industry : May find applications in specialty chemicals.

Mechanism of Action

  • Targets : The compound likely interacts with specific receptors or enzymes.
  • Pathways : Further research is needed to elucidate its precise mechanism.

Comparison with Similar Compounds

  • Uniqueness : Its tetrahydropyrrolo[2,1-a]isoquinoline core sets it apart.
  • Similar Compounds : Other tetrahydropyrrolo[2,1-a]isoquinolines, but none with precisely this substitution pattern.

Properties

Molecular Formula

C30H25F4NO3

Molecular Weight

523.5 g/mol

IUPAC Name

[4-[5,5-dimethyl-3-oxo-2-(trifluoromethyl)-6H-pyrrolo[2,1-a]isoquinolin-2-yl]-2,6-dimethylphenyl] 2-fluorobenzoate

InChI

InChI=1S/C30H25F4NO3/c1-17-13-20(14-18(2)25(17)38-26(36)22-11-7-8-12-23(22)31)29(30(32,33)34)16-24-21-10-6-5-9-19(21)15-28(3,4)35(24)27(29)37/h5-14,16H,15H2,1-4H3

InChI Key

SIMRGJPJROWKMZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1OC(=O)C2=CC=CC=C2F)C)C3(C=C4C5=CC=CC=C5CC(N4C3=O)(C)C)C(F)(F)F

Origin of Product

United States

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